methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate
Description
Methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate is a structurally complex heterocyclic compound featuring a thiazole core substituted with a benzyl group at position 5, a methyl carboxylate ester at position 4, and an amide-linked 3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl moiety at position 2.
Properties
Molecular Formula |
C23H22N2O5S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H22N2O5S/c1-28-22(27)21-19(13-15-6-3-2-4-7-15)31-23(25-21)24-20(26)14-16-8-9-17-18(12-16)30-11-5-10-29-17/h2-4,6-9,12H,5,10-11,13-14H2,1H3,(H,24,25,26) |
InChI Key |
VJESGESMFJFBJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CC2=CC3=C(C=C2)OCCCO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Core
Step 1: Cyclocondensation Reaction
Thiourea reacts with mucochloric acid in an aqueous basic medium (e.g., sodium hydroxide) to form 2-amino-5-chlorothiazole-4-carboxylic acid. This reaction proceeds at 40–50°C, with hydrochloric acid added post-reaction to precipitate the product.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 40–50°C |
| Solvent | Water |
| Base | Sodium hydroxide (50% aqueous) |
| Acid | Hydrochloric acid (37%) |
| Yield | 67% |
Step 2: Benzylation at Position 5
The chlorinated thiazole intermediate undergoes nucleophilic substitution with benzyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). This step introduces the benzyl group at position 5 of the thiazole ring.
Purification and Crystallization
The crude product is purified via recrystallization from a mixture of tetrahydrofuran (THF), hexane, and methanol. This step removes unreacted starting materials and byproducts, yielding a purity >98% as confirmed by HPLC.
Recrystallization Conditions
| Solvent System | Temperature Range | Purity Achieved |
|---|---|---|
| THF/Hexane/Methanol | 0–60°C | 98.5% |
Optimization of Reaction Conditions
Temperature and Solvent Effects
The cyclocondensation reaction is highly sensitive to temperature. Elevated temperatures (>60°C) promote side reactions, such as hydrolysis of the thiazole ring, while temperatures <40°C result in incomplete conversion. Similarly, using toluene as a solvent for acylation improves yield compared to DCM due to better solubility of the acyl chloride.
Stoichiometric Ratios
A 10% excess of acyl chloride relative to the thiazole amine ensures complete acylation, minimizing residual starting material. However, excess acyl chloride >20% leads to diacylation byproducts.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, benzyl), 6.85 (s, 1H, benzodioxepin), 4.25 (t, 2H, -OCH₂), 3.90 (s, 3H, COOCH₃).
- ¹³C NMR : 167.2 ppm (COOCH₃), 152.1 ppm (C-2 thiazole).
High-Performance Liquid Chromatography (HPLC)
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 Reverse Phase | Acetonitrile/Water (70:30) | 12.4 min | 98.5% |
Challenges and Mitigation Strategies
Byproduct Formation
Diacylation byproducts are common during the acylation step. These are minimized by maintaining strict stoichiometric control and using freshly distilled acyl chloride.
Scalability Issues
Large-scale synthesis (e.g., 4000 L batches) faces challenges in heat dissipation during exothermic steps. Gradual reagent addition and jacketed reactors with cooling systems are employed to address this.
Applications in Drug Development
The compound’s thiazole and benzodioxepin groups confer antimicrobial and anti-inflammatory properties. Its ester functionality enhances membrane permeability, making it a candidate for oral drug formulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The thiazole ring is known for its biological activity, which can be harnessed in drug discovery.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with thiazole rings have shown promise in treating various conditions, including infections and cancer.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate would depend on its specific application. Generally, compounds with thiazole rings can interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxepin moiety may enhance binding affinity or specificity.
Comparison with Similar Compounds
Structural Analysis
The compound integrates three key structural elements:
Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms, known for its role in bioactive molecules.
Benzodioxepin-acetyl substituent: A fused bicyclic system (benzodioxepin) attached via an acetylated amino group, likely enhancing lipophilicity and influencing receptor interactions.
Methyl carboxylate and benzyl groups : These substituents may modulate solubility, stability, and steric interactions.
Comparison with Structurally Similar Heterocyclic Compounds
Benzoxazole Derivatives (e.g., Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-Carboxylates)
- Structural Differences : Benzoxazoles replace the thiazole’s sulfur with oxygen, altering electronic properties and hydrogen-bonding capacity .
- Synthesis: Benzoxazole derivatives are synthesized via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids (15 hours), yielding products like compounds 3a-e in . This contrasts with the target compound, which likely requires multi-step synthesis to incorporate the benzodioxepin moiety .
- Applications : Benzoxazoles are explored for antimicrobial and anti-inflammatory activities, whereas the target’s benzodioxepin group may confer unique pharmacokinetic or binding properties.
Thiadiazole Derivatives (e.g., Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate)
- Structural Differences : Thiadiazoles feature a five-membered ring with two nitrogen and one sulfur atom, differing from the thiazole’s single nitrogen and sulfur. The compound includes a phenylcarbamoyl group, contrasting with the target’s benzodioxepin substituent .
- Molecular Weight and Safety: The thiadiazole derivative (C₁₈H₁₅N₃O₄S, MW 369.4) is smaller than the target compound (estimated MW ~483.5 g/mol).
Table 1: Comparative Analysis of Key Features
Biological Activity
Methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing primarily on its antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis), as well as its structure-activity relationships (SAR) and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 378.46 g/mol. The structural features include a thiazole ring, a benzyl group, and a dihydrobenzodioxepine moiety that may contribute to its biological activity.
Activity Against Mycobacterium tuberculosis
Recent studies have highlighted the compound's significant activity against M. tuberculosis. A related compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, exhibited an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml (240 nM) against M. tuberculosis H37Rv, indicating potent antibacterial properties . This activity is attributed to the compound's ability to inhibit key enzymes involved in the biosynthesis of mycolic acids, essential components of the bacterial cell wall.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/ml) | Target Organism |
|---|---|---|
| Methyl 5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis H37Rv |
| Isoniazid (INH) | 0.25 | M. tuberculosis H37Rv |
| Thiolactomycin | 13 | M. tuberculosis H37Rv |
This table illustrates the comparative potency of methyl 5-benzylthiazole derivatives against M. tuberculosis, positioning it as a promising candidate for further development as an anti-tubercular agent.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of methyl 5-benzyl derivatives. The presence of the thiazole ring appears to enhance lipophilicity and facilitate interaction with bacterial enzymes. Modifications to the benzyl group and variations in substituents on the thiazole ring can significantly impact antimicrobial efficacy.
Key Findings from SAR Studies
- Thiazole Ring : Essential for maintaining biological activity.
- Benzyl Substituents : Variations can modulate potency; electron-donating groups enhance activity.
- Dihydrobenzodioxepine Moiety : Contributes to overall stability and solubility in biological systems.
Case Studies and Research Findings
In a study focused on synthesizing thiazole derivatives, researchers found that specific modifications led to improved inhibition of M. tuberculosis. For instance, compounds with halogenated benzyl groups demonstrated enhanced activity due to increased binding affinity to target enzymes involved in fatty acid synthesis .
Another case study evaluated the pharmacokinetics of these compounds, indicating favorable absorption and distribution profiles that support their potential use in clinical settings.
Q & A
Q. How can mechanistic studies elucidate the role of the thiazole ring in biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
